Indolin-5-ylboronic acid
Overview
Description
Indolin-5-ylboronic acid is a boronic acid derivative that features an indole ring system. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in various fields. This compound, in particular, is known for its utility in organic synthesis, especially in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .
Mechanism of Action
Target of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives . Boronic acids are often used in Suzuki-Miyaura coupling reactions, a type of cross-coupling reaction used in organic synthesis .
Mode of Action
Indole derivatives are known to interact with their targets through various mechanisms, including electrophilic substitution due to excessive π-electrons delocalization . Boronic acids participate in cross-coupling reactions with electrophilic compounds .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics (ADME Properties)
The pharmacokinetic properties of a compound are strongly influenced by its physicochemical parameters .
Result of Action
Indole derivatives have been reported to have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
Action Environment
The stability and reactivity of boronic acids can be influenced by factors such as ph and temperature .
Biochemical Analysis
Cellular Effects
Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Molecular Mechanism
It is known that indole derivatives can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Metabolic Pathways
Indole is an important heterocyclic system that provides the skeleton to many natural products and drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of indolin-5-ylboronic acid typically involves the halide-to-lithium exchange reaction. For example, 3-bromoindole can be reacted with n-butyllithium, followed by the addition of triisopropyl borate to yield 3-indolylboronic acid . This method can be adapted for the synthesis of this compound by using the appropriate starting materials and conditions.
Industrial Production Methods: Industrial production of boronic acids, including this compound, often involves large-scale halide-to-lithium exchange reactions followed by boronation. The process is optimized for yield and purity, with careful control of reaction conditions to ensure the stability of the boronic acid product .
Chemical Reactions Analysis
Types of Reactions: Indolin-5-ylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.
Oxidation: Boronic acids can be oxidized to form corresponding alcohols or phenols under specific conditions.
Substitution: Electrophilic substitution reactions can occur on the indole ring, allowing for further functionalization.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), and solvents (e.g., tetrahydrofuran) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate can be used.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using appropriate reagents and conditions.
Major Products:
Suzuki-Miyaura Cross-Coupling: The major products are biaryl compounds or other coupled products.
Oxidation: The major products are alcohols or phenols.
Substitution: The major products are substituted indole derivatives.
Scientific Research Applications
Indolin-5-ylboronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
3-Indolylboronic Acid: Similar in structure but differs in the position of the boronic acid group.
Phenylboronic Acid: Lacks the indole ring system but shares the boronic acid functionality.
Pyridylboronic Acid: Contains a pyridine ring instead of an indole ring.
Uniqueness: Indolin-5-ylboronic acid is unique due to the presence of both the indole ring system and the boronic acid group, which confer distinct reactivity and biological activity. The indole ring system is known for its ability to engage in various biological interactions, while the boronic acid group provides versatility in chemical synthesis .
Properties
IUPAC Name |
2,3-dihydro-1H-indol-5-ylboronic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BNO2/c11-9(12)7-1-2-8-6(5-7)3-4-10-8/h1-2,5,10-12H,3-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEROEJJKQHMTSL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)NCC2)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.98 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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